Dihydroisopimaric

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydroisopimaric can be synthesized from methyl 8(14),15-isopimaradien-18-oate (methyl sandaracopimarate) through the reactivity of α-epoxides . The synthesis involves several steps, including hydrogenation and oxidation reactions. For instance, the oxidation of methyl dihydroisopimarate with 3-chloroperbenzoic acid forms 7,8-epoxy-derivatives and 7 α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can oxidize this compound acid to produce 14 α-hydroxy-derivatives .

Industrial Production Methods: Industrial production of this compound acid typically involves the extraction of isopimaric acid from the sap of coniferous trees, followed by hydrogenation to produce this compound acid . The process includes recrystallization of resinous acid salts formed during the processing of sap by 2-amino-2-methyl-1-propanol .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydroisopimaric undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of methyl isopimarate to methyl 15-oxo-15,16-dihydroisopimarate involves the use of PdCl₂-benzoquinone in aqueous DMF .

Common Reagents and Conditions: Common reagents used in the reactions of this compound acid include 3-chloroperbenzoic acid, selenium dioxide, and pyridinium chlorochromate . Reaction conditions often involve solvents such as dioxane and methanol, and catalysts like MoCl₅ and PdCl₂ .

Major Products Formed: Major products formed from the reactions of this compound acid include 7,8-epoxy-derivatives, 7 α-hydroxydihydrosandaracopimarate, and 14 α-hydroxy-derivatives . These products are often used as intermediates in further synthetic transformations.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dihydroisopimaric acid has been identified as a promising compound in drug discovery, particularly for its effects on potassium channels. These channels play a crucial role in regulating neuronal excitability, making the compound relevant for treating various neurological and muscular disorders.

Key Biological Activities

- Antimicrobial Properties : this compound acid exhibits significant antimicrobial activity against various pathogens, which positions it as a potential candidate for developing new antibiotics .

- Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication, indicating its potential use in antiviral therapies .

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study: Potassium Channel Modulation

A study focused on the effects of this compound acid on large-conductance potassium (BK) channels demonstrated its ability to enhance channel activity. This modulation can be leveraged for therapeutic interventions in conditions such as acute stroke and epilepsy .

Material Science Applications

The structural characteristics of this compound acid lend themselves to various applications in material science, particularly in the development of bio-based polymers and resins.

Biopolymer Development

This compound acid can be used as a monomer in synthesizing biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability.

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Biodegradability | 90% within 6 months |

Environmental Applications

Given the increasing focus on sustainable practices, this compound acid is being explored for its potential in environmental remediation.

Case Study: Bioremediation

Research indicates that this compound acid can enhance the degradation of certain pollutants in soil and water systems. Its application in bioremediation processes shows promise for cleaning up contaminated sites, particularly those affected by petroleum hydrocarbons .

Wirkmechanismus

The mechanism of action of dihydroisopimaric acid involves the activation of large conductance calcium-activated potassium channels (BK channels) by binding to the alpha-subunit of the channel . This activation leads to membrane hyperpolarization, which reduces cellular excitability and has various physiological effects . The compound’s ability to modulate ion channels is related to its structure and the presence of specific functional groups that interact with the channel proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to dihydroisopimaric acid include isopimaric acid, 15,16-dihydroisopimaric acid, and 1,5-dihydroxyisopimarane . These compounds share a similar tricyclic diterpene structure and exhibit comparable biological activities.

Uniqueness: This compound is unique due to its specific ability to activate BK channels, which distinguishes it from other similar compounds . This property makes it particularly valuable for research in neurobiology and pharmacology, where modulation of ion channels is a key area of interest .

Biologische Aktivität

Dihydroisopimaric acid, a tricyclic diterpenoid compound, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound acid, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula: CHO

- Molecular Weight: 304.467 g/mol

- CAS Number: 5673-36-9

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 416.8 ± 34.0 °C at 760 mmHg

- Flash Point: 200.5 ± 20.3 °C

This compound acid is primarily known for its ability to activate large conductance Ca-activated K (BK) channels. This activation leads to substantial membrane hyperpolarization, which can influence neuronal excitability and muscle contraction. The compound has been shown to induce BK channel opening in direct measurements under whole-cell voltage clamp conditions .

Key Findings:

- Activation of BK Channels: this compound acid activates BK channels at concentrations ranging from 1 to 10 µM, leading to significant changes in membrane potential .

- Therapeutic Potential: As a BK channel opener, it has potential applications in treating conditions such as acute stroke, epilepsy, erectile dysfunction, and asthma due to its role in regulating neuronal excitability and smooth muscle function .

Biological Activities

This compound acid exhibits a range of biological activities:

- Antimicrobial Activity:

- Antiviral Effects:

- Anti-inflammatory Properties:

-

Cytotoxicity Against Cancer Cells:

- In vitro studies have shown selective cytotoxic effects against specific cancer cell lines such as MCF-7 (breast cancer) with IC values ranging from 37.08 to 45.88 µM .

- Non-toxic effects were observed in other cell lines (IC 200 µM), suggesting a selective action against cancer cells while sparing normal cells .

Study on Potassium Channel Activation

A study conducted by Imaizumi et al. (2002) explored the molecular basis of this compound acid as an activator of BK channels. The research highlighted the compound's ability to induce hyperpolarization in HEK293 cells expressing BK channels, suggesting its potential utility in neurological therapies .

Anticancer Activity Assessment

Research published in MDPI evaluated the cytotoxic effects of this compound acid derivatives against several human tumor cell lines. The findings revealed that modifications to the this compound structure could enhance its anticancer activity, particularly against breast cancer cells .

Summary Table of Biological Activities

Eigenschaften

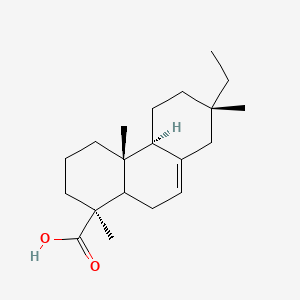

IUPAC Name |

(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJDHQUUJULIEJ-MWDBYQCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205287 | |

| Record name | Dihydroisopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5673-36-9 | |

| Record name | Dihydroisopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.